

J-104129: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of **J-104129**, a potent and selective muscarinic M3 receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Discovery and Pharmacological Profile

J-104129, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, was identified through a systematic investigation of 4-acetamidopiperidine derivatives.[1] The discovery process involved the synthesis and evaluation of a series of compounds to optimize selectivity for the human muscarinic M3 receptor over the M2 receptor.

The introduction of a hydrocarbon chain of appropriate length at the piperidine nitrogen was a key structural modification that conferred significant M3 selectivity.[1] Further derivatizations led to the identification of **J-104129** as a highly potent and selective M3 receptor antagonist.

Quantitative Pharmacological Data

The pharmacological activity of **J-104129** has been characterized through various in vitro and in vivo studies. The binding affinities (Ki) at different human muscarinic receptor subtypes and functional antagonist activity (KB and ED50) are summarized in the table below.



Receptor Subtype	Binding Affinity (Ki) (nM)	Functional Antagonist Activity
Human M1	19	-
Human M2	490	-
Human M3	4.2	KB (rat trachea): 3.3 nMED50 (ACh-induced bronchoconstriction in rats): 0.58 mg/kg (oral)
Human M4	Data not available	-
Human M5	Data not available	-

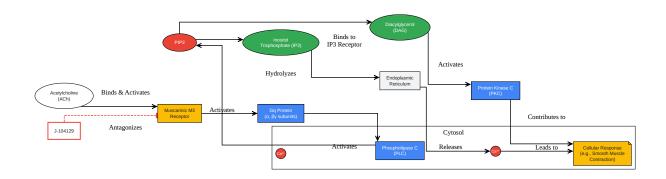
Data sourced from multiple references.[1][2]

J-104129 exhibits a 120-fold selectivity for the M3 receptor over the M2 receptor.[1] This high selectivity is a crucial attribute, as antagonism of the M2 receptor is associated with undesirable cardiovascular side effects. The potent antagonism of the M3 receptor in rat trachea and the in vivo efficacy in antagonizing acetylcholine-induced bronchoconstriction highlight its potential as a therapeutic agent for obstructive airway diseases.[1]

Muscarinic M3 Receptor Signaling Pathway

J-104129 exerts its pharmacological effect by antagonizing the muscarinic M3 receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by the activation of the M3 receptor is depicted in the diagram below.





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Caption: Muscarinic M3 Receptor Signaling Pathway Antagonized by J-104129.

Upon binding of the endogenous agonist acetylcholine (ACh), the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), triggers various cellular responses, including smooth muscle contraction. **J-104129**, as a competitive antagonist, blocks the binding of ACh to the M3 receptor, thereby inhibiting this signaling cascade.

Synthesis Pathway of J-104129

The synthesis of **J-104129** is achieved through a diastereoselective pathway. A key step in this synthesis is the Michael addition of an enolate generated from a cis-chiral dioxolane to



cyclopentenone, followed by hydrogenolysis of the resulting enol triflate.

A detailed experimental protocol for the synthesis is provided below, based on published literature.

Experimental Protocol: Diastereoselective Synthesis

Step 1: Michael Addition and Enol Triflate Formation

A solution of the cis-chiral dioxolane is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate. Cyclopentenone is then added to the reaction mixture, and the Michael addition is allowed to proceed. Following the addition, an electrophilic triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide), is introduced to trap the resulting enolate as an enol triflate.

Step 2: Hydrogenolysis

The enol triflate is subjected to hydrogenolysis to reduce the carbon-oxygen bond of the triflate group. This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

Step 3: Hydrolysis

The resulting cyclopentyldioxolane mixture is hydrolyzed to the corresponding carboxylic acid. This is achieved by treatment with a base, such as sodium hydroxide, in a mixture of water and an organic solvent like methanol. Acidification of the reaction mixture then yields the carboxylic acid.

Step 4: Amide Coupling

The synthesized carboxylic acid is coupled with 1-(4-methyl-3-pentenyl)piperidin-4-amine. This amide bond formation can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).



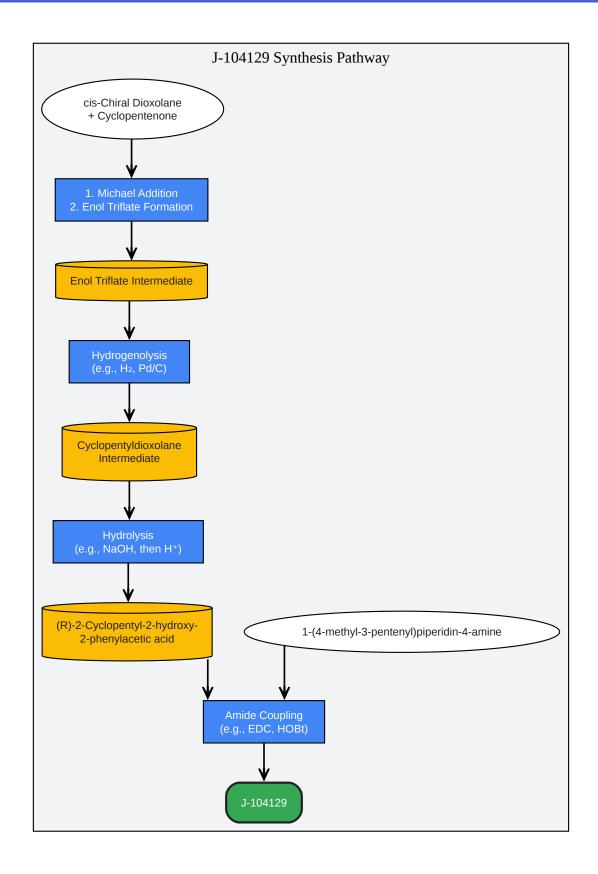


Step 5: Chiral Resolution (if necessary)

If the synthesis does not yield the desired enantiomer with sufficient purity, a chiral resolution step may be required. This can be accomplished by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization, or by using chiral chromatography.

The overall synthetic workflow is illustrated in the following diagram:





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Caption: Key steps in the diastereoselective synthesis of J-104129.



Experimental Protocols: Key Assays Radioligand Binding Assay

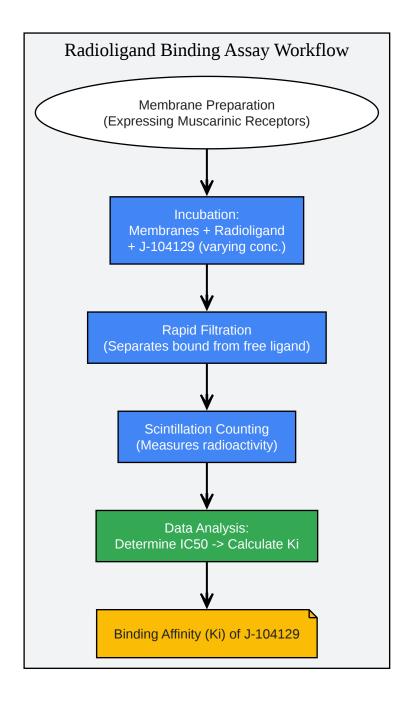
This protocol outlines the general procedure for determining the binding affinity (Ki) of **J-104129** for muscarinic receptors.

- 1. Membrane Preparation:
- Cells or tissues expressing the target muscarinic receptor subtype are homogenized in a cold lysis buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- 2. Competition Binding Assay:
- A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled competitor ligand (J-104129) are added to the incubation mixture.
- Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).
- The mixture is incubated to allow binding to reach equilibrium.
- 3. Separation of Bound and Free Ligand:
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- 4. Quantification:
- The radioactivity retained on the filters is measured using a scintillation counter.



5. Data Analysis:

- The concentration of **J-104129** that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff
 equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is
 its dissociation constant.





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Caption: General workflow for a radioligand binding assay.

This comprehensive guide provides a detailed overview of the discovery, pharmacological properties, and synthesis of **J-104129**, tailored for a scientific audience. The structured data, detailed protocols, and visual diagrams are intended to facilitate a deeper understanding of this important M3 selective antagonist.

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References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [J-104129: A Comprehensive Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608162#j-104129-discovery-and-synthesis-pathway]

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